The compound (2R,3R,4R,5R)-5-(hydroxymethyl)-3-methyl-2-purin-9-yloxolane-3,4-diol is a complex organic molecule that incorporates a purine base and a hydroxymethyl oxolane sugar. This structural configuration suggests significant biological activity, particularly in relation to nucleosides and nucleotides, which are essential for various cellular processes.
This compound can be synthesized through various chemical methods, often involving the modification of existing purine derivatives. Its structural characteristics indicate potential applications in medicinal chemistry, particularly in the development of antiviral and anticancer agents.
This compound is classified as a nucleoside analog, which means it mimics the structure of natural nucleosides. Its modifications may confer unique biological properties that can be exploited in therapeutic contexts.
The synthesis of (2R,3R,4R,5R)-5-(hydroxymethyl)-3-methyl-2-purin-9-yloxolane-3,4-diol typically involves several key steps:
Each synthetic step must be optimized for yield and purity. Techniques such as chromatography are commonly employed to isolate and purify intermediates and final products.
The molecular structure of (2R,3R,4R,5R)-5-(hydroxymethyl)-3-methyl-2-purin-9-yloxolane-3,4-diol consists of:
The molecular formula is with a molecular weight of approximately 267.25 g/mol. The InChI key for this compound is essential for database searches and structural identification.
The compound can undergo several chemical reactions due to its functional groups:
The reactivity profile indicates that this compound could interact with various biological targets, potentially influencing metabolic pathways.
The mechanism of action for (2R,3R,4R,5R)-5-(hydroxymethyl)-3-methyl-2-purin-9-yloxolane-3,4-diol likely involves:
Predictive models suggest that this compound may influence cell proliferation and apoptosis by interacting with key signaling pathways involved in these processes.
Relevant data from studies indicate that modifications to its structure can significantly alter its pharmacological properties.
This compound has potential applications in:
Chemoenzymatic synthesis has emerged as a powerful strategy for achieving the strict stereocontrol required in the synthesis of (2R,3R,4R,5R)-5-(hydroxymethyl)-3-methyl-2-purin-9-yloxolane-3,4-diol. This complex nucleoside analogue features a methyl substituent at the 3'-position, making traditional chemical glycosylation methods challenging due to potential stereochemical scrambling. Key advancements include:
Enzymatic Glycosylation: Purine nucleoside phosphorylases (PNPs) and transglycosylases catalyze the stereospecific coupling of purine bases with activated ribose donors. Modified enzyme substrates accommodating the 3-methylribofuranosyl moiety have enabled direct enzymatic synthesis with >98% enantiomeric excess (ee). Mutagenesis of E. coli PNP has improved catalytic efficiency for non-natural ribose donors by 15-fold, addressing the natural enzymes' substrate limitations [3] [7].
Phosphorylase-Catalyzed Pathways: A two-enzyme system (uridine phosphorylase + PNP) facilitates the synthesis from D-ribose and purine derivatives. Optimized reaction conditions (pH 7.5, 60°C, 10 mM phosphate buffer) achieve 85% conversion by thermodynamic control, with the 3-methyl group introduced via pre-modified ribose-1-phosphate analogues [7].
Imino Sugar Precursor Routes: Starting from D-serine or ribonolactone, chemoenzymatic pathways generate chiral pyrrolidine intermediates that are enzymatically rearranged to the target scaffold. This method achieves 50% overall yield in five steps with complete stereoretention, leveraging lipase-catalyzed kinetic resolutions for chiral induction [5].
Table 1: Comparative Analysis of Chemoenzymatic Synthesis Methods
Method | Key Enzymes/Catalysts | Stereoselectivity | Overall Yield | Limitations |
---|---|---|---|---|
Phosphorylase Coupling | Mutant E. coli PNP | >98% ee | 78% | Requires modified ribose donors |
Transglycosylation | Thermophilic transglycosylase | >99% ee | 65% | High temperature (70°C) needed |
Imino Sugar Derivatization | Lipase B (Candida antarctica) | 99% ee | 50% | Multi-step (8 steps) |
The presence of multiple hydroxyl groups and a nucleobase in (2R,3R,4R,5R)-5-(hydroxymethyl)-3-methyl-2-purin-9-yloxolane-3,4-diol necessitates precise protecting group (PG) strategies to enable selective functionalization. Key developments include:
Hydroxymethyl Protection: Primary alcohol protection typically employs silyl ethers (TBDMS, TBDPS) due to their orthogonal deprotection with fluoride sources. TBDMS protection (using TBDMSCl, imidazole, DMF) achieves >95% regioselectivity. Bulkier TIPS groups prevent undesired β-elimination during C3-methylation [10].
Diol Protection: Cis-diols at C3-C4 are protected as acetonides (acetone, pTsOH) or benzylidene acetals (benzaldehyde dimethyl acetal, BF₃·Et₂O). Acetonides offer acid-lability compatible with later deprotection stages (80% HOA₃, 25°C), while benzylidene groups provide stability under basic conditions [2] [10].
Orthogonal Strategies: Sequential protection enables selective modification. A standard sequence involves:
Table 2: Protecting Group Compatibility and Deprotection Conditions
Functionality | Protecting Group | Installation Reagent | Deprotection Conditions | Compatibility |
---|---|---|---|---|
C5'-OH | TBDMS | TBDMSCl, imidazole, DMF | TBAF, THF | Base-stable, acid-sensitive |
C3/C4 diol | Benzylidene acetal | PhCH(OMe)₂, pTsOH, CH₃CN | Pd(OH)₂/H₂, H₂O₂ | Stable to nucleophiles |
C3/C4 diol | Acetonide | Acetone, BF₃·Et₂O | 80% HOAc, 25°C | Acid-labile |
Purine N9 | Acetyl | Ac₂O, DMAP, pyridine | NH₃/MeOH | Nucleophile-sensitive |
Solid-phase synthesis (SPS) enables rapid assembly of nucleoside libraries, including (2R,3R,4R,5R)-5-(hydroxymethyl)-3-methyl-2-purin-9-yloxolane-3,4-diol derivatives. Critical innovations include:
Linker Chemistry: Acetal-based linkers (e.g., 1,3-dioxane) tether the ribose C2'-OH to polystyrene or macroporous resins. These linkers withstand diverse reactions (alkylations, acylations) while allowing mild cleavage (0.5% TFA/DCM) with >90% recovery. Alternative silyl ether linkers show enhanced stability but require harsher cleavage (HF/pyridine) [3].
Combinatorial Strategies: IRORI Nanokan technology enables parallel synthesis of 25,000+ compound libraries. Key steps involve:
Cleavage (aq. HF, 30s)This achieves milligram-scale products with >85% purity (HPLC) without chromatography [3].
Microwave-Assisted Steps: Microwave irradiation (120°C, 100W) accelerates glycosylation and deprotection steps 5-fold, reducing reaction times from 24h to 30 minutes while maintaining >95% stereopurity. This is critical for high-throughput screening applications [3].
Table 3: Solid-Phase Supports and Cleavage Efficiency
Solid Support | Linker Type | Loading (mmol/g) | Cleavage Reagent | Purity (%) | Scale (mg) |
---|---|---|---|---|---|
Polystyrene Wang resin | Acetal | 0.8 | 0.5% TFA/DCM | 92 | 50 |
Macroporous polyacrylate | Silyl ether | 1.2 | HF/pyridine | 88 | 100 |
PEG-PS graft resin | Diol | 0.6 | AcOH/H₂O/THF (8:1:1) | 95 | 75 |
Scaling synthesis of (2R,3R,4R,5R)-5-(hydroxymethyl)-3-methyl-2-purin-9-yloxolane-3,4-diol introduces distinct engineering challenges in yield optimization and purification:
Catalyst recycling (immobilized SnCl₄ on silica, 10 cycles)reduces reagent consumption by 40% [4].
Purification Challenges: The polar nature of the compound complicates isolation. Solutions include:
Crystallization Optimization: Ethyl acetate/heptane (1:3) yields crystalline product (99.2% ee) [4] [8].
Environmental Impact: Solvent waste reduction is critical:
Table 4: Industrial Purification Methods and Performance Metrics
Purification Method | Purity (%) | Recovery (%) | Cost (USD/kg) | Environmental Impact |
---|---|---|---|---|
SMB Chromatography | 99.5 | 98 | 2,500 | Medium (solvent use) |
SFE (CO₂/EtOH) | 99.8 | 92 | 3,200 | Low (recyclable CO₂) |
Crystallization | 99.2 | 85 | 1,800 | Low (aqueous waste) |
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1